molecular formula C18H18N2OS2 B5556201 2-benzyl-N-[1-methyl-2-(2-thienyl)ethyl]-1,3-thiazole-4-carboxamide

2-benzyl-N-[1-methyl-2-(2-thienyl)ethyl]-1,3-thiazole-4-carboxamide

Cat. No.: B5556201
M. Wt: 342.5 g/mol
InChI Key: GIUJSSMJCVMNGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyl-N-[1-methyl-2-(2-thienyl)ethyl]-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18N2OS2 and its molecular weight is 342.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.08605555 g/mol and the complexity rating of the compound is 387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

The compound 2-benzyl-N-[1-methyl-2-(2-thienyl)ethyl]-1,3-thiazole-4-carboxamide, although not directly referenced in the retrieved literature, belongs to a class of compounds with notable interest in synthetic chemistry. Research on similar thiazole derivatives highlights the synthesis of various thiazole-based compounds employing methodologies such as cyclization of thioamide with chloroacetoacetate and reactions involving thiazoline peptides. These synthetic routes are significant for developing novel compounds with potential biological applications, as seen in studies where ethyl 2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate was synthesized with a yield above 60% using cyclization processes (Tang Li-jua, 2015).

Biological and Pharmacological Potential

Thiazole derivatives exhibit a wide range of biological activities, including inhibitory effects on human leukocyte elastase (HLE), suggesting their potential as therapeutic agents. The synthesis of 2-(diethylamino)thieno[1,3]oxazin-4-ones and their evaluation as HLE inhibitors highlight the importance of thiazole derivatives in medicinal chemistry. These compounds show significant inhibitory activity, with one derivative displaying a Ki value of 5.8 nM, indicating strong potential for therapeutic applications (M. Gütschow et al., 1999).

Anticancer Applications

Furthermore, thiazole derivatives have been explored for their anticancer properties. For instance, compounds based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have demonstrated promising antiproliferative potential against MCF-7 and HepG-2 cancer cell lines, with some compounds showing significant reduction in tumor mass in vivo. This underscores the potential of thiazole derivatives in the development of new anticancer therapeutics (E. Gad et al., 2020).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. It’s always important to use appropriate personal protective equipment and follow safe handling procedures when working with chemical substances .

Properties

IUPAC Name

2-benzyl-N-(1-thiophen-2-ylpropan-2-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS2/c1-13(10-15-8-5-9-22-15)19-18(21)16-12-23-17(20-16)11-14-6-3-2-4-7-14/h2-9,12-13H,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUJSSMJCVMNGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)NC(=O)C2=CSC(=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.